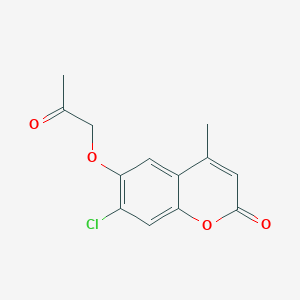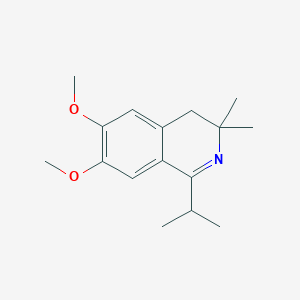![molecular formula C29H27Cl2N3O5S B14948350 ethyl 4-({(2Z)-6-[(3,5-dichlorophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14948350.png)
ethyl 4-({(2Z)-6-[(3,5-dichlorophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 4-{[6-[(3,5-DICHLOROANILINO)CARBONYL]-3-(4-METHOXYPHENETHYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE is a complex organic compound with a unique structure that includes a thiazine ring, an aniline derivative, and an ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[6-[(3,5-DICHLOROANILINO)CARBONYL]-3-(4-METHOXYPHENETHYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Thiazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazine ring.
Introduction of the Aniline Derivative: The 3,5-dichloroaniline group is introduced through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
ETHYL 4-{[6-[(3,5-DICHLOROANILINO)CARBONYL]-3-(4-METHOXYPHENETHYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of dyes, herbicides, or other industrial chemicals.
作用機序
The mechanism of action of ETHYL 4-{[6-[(3,5-DICHLOROANILINO)CARBONYL]-3-(4-METHOXYPHENETHYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,5-Dichloroaniline: A simpler aniline derivative with similar chemical properties.
Ethyl Benzoate: An ester with a simpler structure but similar functional groups.
Thiazine Derivatives: Compounds with a thiazine ring, which may have similar biological activities.
Uniqueness
ETHYL 4-{[6-[(3,5-DICHLOROANILINO)CARBONYL]-3-(4-METHOXYPHENETHYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE is unique due to its complex structure, which combines multiple functional groups and rings. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C29H27Cl2N3O5S |
|---|---|
分子量 |
600.5 g/mol |
IUPAC名 |
ethyl 4-[[6-[(3,5-dichlorophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C29H27Cl2N3O5S/c1-3-39-28(37)19-6-8-22(9-7-19)33-29-34(13-12-18-4-10-24(38-2)11-5-18)26(35)17-25(40-29)27(36)32-23-15-20(30)14-21(31)16-23/h4-11,14-16,25H,3,12-13,17H2,1-2H3,(H,32,36) |
InChIキー |
VJGCNQDRQGPRAU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC(=CC(=C3)Cl)Cl)CCC4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-10-oxa-11-thia-benzo[a]fluoren-9-one](/img/structure/B14948274.png)



![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(2-phenylethyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B14948287.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B14948295.png)
![(5-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone](/img/structure/B14948299.png)
![3,5-dimethyl-4-[(Z)-(6-methyl-3-oxo-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-1(3H)-ylidene)methyl]-1H-pyrrole-2-carbonitrile](/img/structure/B14948301.png)
![(1E)-N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-2-methylphenyl)ethanimidamide](/img/structure/B14948304.png)
![2-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B14948310.png)
![6,6-dimethyl-9-[4-(propan-2-yl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14948313.png)
![2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(1-hydroxybutan-2-yl)amino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14948332.png)

![3-amino-N-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B14948346.png)
